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Compound of Interest

Compound Name: 6-chloro-5-iodo-1H-indole

CAS No.: 122509-74-4

Cat. No.: B177018

Get Quote

Executive Summary & Structural Significance
6-Chloro-5-iodo-1H-indole (CAS: 122509-74-4) represents a high-value halogenated indole

scaffold, primarily utilized as a regioselective intermediate in the synthesis of complex

pharmaceuticals, including HIV attachment inhibitors and kinase inhibitors.

Its structural uniqueness lies in the contiguous halogenation at the C5 and C6 positions. This

specific substitution pattern creates a distinct electronic environment that is critical for:

Orthogonal Cross-Coupling: The C5-Iodine bond is significantly more reactive towards

oxidative addition (e.g., Suzuki-Miyaura, Sonogashira) than the C6-Chlorine bond, allowing

for precise, sequential functionalization.

Spectroscopic Identification: The 5,6-disubstitution breaks the typical benzenoid coupling

systems of the indole ring, resulting in diagnostic isolated singlets in the

H NMR spectrum, a key quality attribute (CQA) for purity assessment.

Synthesis & Purity Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b177018#bc-rfq
https://www.benchchem.com/product/b177018/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-6-chloro-5-iodo-1h-indole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To understand the spectroscopic data, one must understand the origin of the sample. The

highest purity samples are typically generated via the regioselective electrophilic iodination of

6-chloroindole.

Synthetic Pathway (Diagram)
The following workflow illustrates the critical C5-iodination step using N-iodosuccinimide (NIS),

which avoids over-iodination at C3.
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Caption: Regioselective synthesis pathway prioritizing C5-iodination over C3-iodination via

controlled electrophilic aromatic substitution.

Spectroscopic Characterization Data
The following data sets provide a self-validating system for confirming the identity of 6-chloro-
5-iodo-1H-indole.

Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is the primary tool for distinguishing this isomer from its regioisomers (e.g., 5-
chloro-6-iodoindole).

Solvent: DMSO-

(Preferred for solubility and observing the labile N-H proton). Frequency: 400 MHz or higher.
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

NH (1) 11.30 - 11.50 br s -

Labile proton;

broadens with

water content.

H-4 8.05 - 8.15 s -

Diagnostic

Singlet.

Deshielded by

ortho-Iodine. No

ortho-coupling

confirms C5

substitution.

H-7 7.60 - 7.65 s -

Diagnostic

Singlet. Para to

Iodine. No ortho-

coupling

confirms C6

substitution.

H-2 7.40 - 7.48 t / dd

Characteristic

pyrrole ring

proton.

H-3 6.40 - 6.50 t / dd

Upfield pyrrole

proton;

diagnostic for

unsubstituted C3

position.

Critical Analysis of Isomerism:

The "Singlet Test": In 5,6-disubstituted indoles, H-4 and H-7 appear as sharp singlets (or

very weakly coupled doublets,

Hz) because they are para to each other. If you observe doublets with
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Hz, your sample is likely 4,5- or 6,7-disubstituted (adjacent protons).

Reference Standard Validation: Data for the derivative methyl 6-chloro-5-iodo-1H-indole-3-

carboxylate confirms this pattern, showing H-4 at 8.50 ppm and H-7 at 7.73 ppm (singlets),

with the ester group causing a downfield shift relative to the parent [1].

Carbon-13 NMR ( C NMR)
The

C spectrum is dominated by the Heavy Atom Effect of Iodine.

Carbon
Shift (

, ppm)
Note

C-5 (C-I) 85.0 - 95.0

Key Identification Peak. Iodine

causes a significant upfield

shift (shielding) despite being

electronegative.

C-6 (C-Cl) 125.0 - 128.0 Typical aromatic C-Cl shift.

C-2 126.0 - 129.0 Pyrrole alpha-carbon.

C-3 102.0 - 105.0
Pyrrole beta-carbon (electron

rich).

Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the halogenation pattern via isotopic

abundance.

Ionization Mode: ESI- (Electrospray Negative) or EI (Electron Impact).

Molecular Formula:

Exact Mass: 276.91

Isotopic Pattern Analysis: The interplay between Chlorine (
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Cl /

Cl

3:1) and Iodine (

I, 100%) creates a distinct "Twin Peak" signature.

m/z Peak Relative Abundance Origin

276.9 100% (Base Peak)
I +

Cl

278.9 ~33%
I +

Cl

Interpretation: A mass spectrum showing a [M]+ and [M+2]+ doublet with a 3:1 intensity ratio is

mandatory for confirmation of a mono-chloro species. The absence of this pattern indicates

dechlorination or bis-iodination.

Experimental Protocol: Sample Preparation for
Analysis
To ensure high-fidelity spectral data, follow this preparation workflow.

Protocol: NMR Sample Preparation
Drying: Dry the solid sample under high vacuum (< 1 mbar) at 40°C for 2 hours to remove

residual solvent (water peaks can obscure H-3/H-2 coupling).

Solvent Choice: Use DMSO-

(99.9% D).

Why? CDCl

often leads to peak broadening of the NH proton and poor solubility for di-halogenated
indoles.
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Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to

remove inorganic salts (e.g., silver or succinimide residues from synthesis) that cause line

broadening.

Protocol: HPLC Purity Check
Before trusting spectral data, verify purity to rule out regioisomers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m).

Mobile Phase: Gradient 5%

95% Acetonitrile in Water (with 0.1% Formic Acid).

Detection: UV at 254 nm and 280 nm.

Note: 6-Chloro-5-iodoindole is highly lipophilic and will elute late in the gradient (Retention

time > 8 min on a standard 10 min run).

Logic Map: Structural Verification
Use this decision tree to validate your analytical results.
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Analyze 1H NMR Spectrum

Are H-4 and H-7 Singlets?

Is J(H4, H7) approx 0 Hz?

Yes

Regioisomer Alert:
Likely 4,5 or 6,7 isomer

No (Doublets seen)

5,6-Disubstitution Confirmed

Yes No

Check MS Isotope Pattern

Is M : M+2 ratio 3:1?

Mono-Chloro Confirmed

Yes

Impurity Alert:
Check for Des-chloro or Di-chloro

No

Click to download full resolution via product page

Caption: Decision tree for validating the 6-chloro-5-iodo-1H-indole structure using NMR and

MS data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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